Isosilybin A

Drug Metabolism CYP2C8 Herb-Drug Interaction

Isosilybin A (CAS 142796-21-2) is the first flavonolignan identified as a partial PPARγ agonist—a stereospecific activity absent in silybin diastereomers and crude silymarin. This optically pure compound enables unambiguous Akt-NF-κB-AR axis studies (IC50=32 μM in DU145 cells), differentiated CYP inhibition profiling (CYP2C8 IC50=4.16 μg/mL; weak CYP2C9 liability vs silybin B at 8.2 μM), and validated NRF2/ARE pathway activation. Unlike variable-composition silymarin extracts, pure Isosilybin A eliminates chiral confounding factors, ensuring reproducible mechanism-of-action data.

Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
CAS No. 142796-21-2
Cat. No. B191625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosilybin A
CAS142796-21-2
Synonyms(2r,3r)-3,5,7-Trihydroxy-2-[(2r,3r)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone;  mixture
Molecular FormulaC25H22O10
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
InChIInChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1
InChIKeyFDQAOULAVFHKBX-HKTJVKLFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isosilybin A (CAS 142796-21-2) Compound Class and Procurement-Relevant Characteristics


Isosilybin A (CAS 142796-21-2) is a diastereomeric flavonolignan constituent of the milk thistle (Silybum marianum) extract silymarin, structurally related to silybin A and B but distinguished by its stereochemical configuration [1]. It is one of six major flavonolignans in silymarin, typically present at lower abundance (≤5% of total extract) relative to the silybin diastereomers [2]. Isosilybin A exhibits stereospecific biological interactions, including partial PPARγ agonism, Akt-NF-κB-AR axis modulation, and CYP enzyme inhibition profiles that differ markedly from its structural analogs [3].

Why Silymarin Extracts or Silybin Cannot Substitute for Pure Isosilybin A in Research Applications


Commercial silymarin and silibinin are complex mixtures whose composition varies significantly by manufacturer and batch; silibinin itself is a 1:1 mixture of silybin A and silybin B, while isosilybin A constitutes ≤5% of silymarin and is entirely absent from silibinin [1]. Diastereomers of flavonolignans exhibit markedly different activities in anisotropic biological systems, with chirality dictating receptor-ligand interactions [2]. Consequently, substitution with crude extracts or structurally similar analogs introduces confounding variables that obscure mechanism-of-action studies and compromise reproducibility. The following evidence demonstrates quantifiable, stereospecific differentiation that mandates procurement of the pure, optically defined compound.

Quantitative Differential Evidence for Isosilybin A Versus Structural Analogs


CYP2C8 Inhibition Potency Ranking in Human Liver Microsomes

In a direct head-to-head comparison using human liver microsomes (HLMs), the inhibitory potency of individual flavonolignans against CYP2C8 was ranked as isosilibinin (mixture of isosilybin A and B) > silibinin > isosilybin A > silybin A > milk thistle extract [1]. Isosilybin A demonstrated an IC50 of 4.16 ± 1.68 μg/mL (≈8.6 μM) against CYP2C8, positioning it as an intermediate-potency inhibitor within this class—more potent than silybin A but less potent than isosilibinin or silibinin [1].

Drug Metabolism CYP2C8 Herb-Drug Interaction

CYP2C9-Mediated Warfarin Metabolism Inhibition in Human Liver Microsomes

In a direct head-to-head comparison of four flavonolignan diastereomers using human liver microsomes (HLMs) and the clinically relevant probe substrate (S)-warfarin, silybin B was the most potent inhibitor (IC50 = 8.2 μM), followed by silybin A (18 μM), isosilybin B (74 μM), and isosilybin A (>100 μM) [1]. Isosilybin A exhibited the weakest CYP2C9 inhibition among the four compounds tested, with an IC50 exceeding 100 μM [1].

CYP2C9 Warfarin Herb-Drug Interaction

CYP3A4 Induction Inhibition Potency

Isosilybin (isomer unspecified but referenced as isosilybin generally) inhibits CYP3A4 induction with an IC50 of 74 μM, and compared with silybin, isosilybin is a stronger inhibitor of PXR-mediated CYP3A4 induction [1]. In concentration-response studies, 89, 133, and 200 μM isosilybin decreased CYP3A4 induction by 64%, 82%, and 88%, respectively [1].

CYP3A4 PXR Drug-Drug Interaction

Human Pharmacokinetics and Systemic Exposure Ranking

In a clinical pharmacokinetic study of healthy volunteers administered milk thistle extract (single doses of 175-525 mg), the systemic exposure (AUC) to free flavonolignans ranked as: silybin A > silybin B > isosilybin B > isosilybin A > silychristin > silydianin [1]. The apparent clearance of isosilybin B was significantly lower than that of isosilybin A, demonstrating stereoselective disposition [1]. All six flavonolignans were rapidly absorbed and eliminated, with free compound half-lives of 1-3 hours [2].

Pharmacokinetics Bioavailability Flavonolignans

Prostate Cancer Cell Growth Inhibition and PSA Suppression

In a direct comparative study of seven pure flavonolignans against LNCaP, DU145, and PC3 prostate cancer cell lines, isosilybin B was the most consistently potent suppressor of cell growth across all lines, while isosilybin A and isosilybin B together were the most effective suppressors of prostate-specific antigen (PSA) secretion by androgen-dependent LNCaP cells [1]. Isosilybin A exhibits anti-prostate cancer activity with an IC50 of 32 μM in DU145 cells . In colony formation assays using PC3 cells, silybin A, silybin B, isosilybin A, and isosilybin B all strongly inhibited colony formation (p < 0.001), whereas silydianin, silychristin, and isosilychristin had only marginal effects (p < 0.05) [2].

Prostate Cancer Antiproliferative PSA

NRF2/ARE Pathway Activation and Neuroprotective Antioxidant Effects

In Aβ25-35-induced oxidative stress injury in HT-22 hippocampal cells, isosilybin (isomer unspecified) at non-toxic doses significantly inhibited reactive oxygen species (ROS) production, malondialdehyde (MDA) release, and lactate dehydrogenase (LDH) release while preserving total antioxidant capacity (T-AOC) [1]. Mechanistically, isosilybin induced NRF2 expression in a time- and dose-dependent manner and promoted its nuclear translocation, activating the NRF2/ARE signaling pathway [1]. Knockdown of NRF2 via siRNA blocked the protective effects, confirming NRF2 as the key mediator [1].

NRF2 Oxidative Stress Neuroprotection

Optimal Scientific and Industrial Application Scenarios for Isosilybin A


Mechanistic Studies of Stereospecific PPARγ Partial Agonism

Isosilybin A is the first flavonolignan identified as a PPARγ partial agonist [1]. This property supports its use in mechanistic investigations of PPARγ modulation distinct from full agonists, with applications in metabolic disease research. The stereospecific nature of this activity, as emphasized in reviews of silymarin chirality [2], mandates the use of pure isosilybin A rather than mixtures or analogs.

Prostate Cancer Cell Signaling and Apoptosis Pathway Research

With demonstrated antiproliferative activity in multiple prostate cancer cell lines (IC50 = 32 μM in DU145 cells) and strong PSA suppression in LNCaP cells , isosilybin A serves as a valuable tool compound for investigating Akt-NF-κB-AR axis signaling [3]. Its differential potency compared to isosilybin B [4] enables structure-activity relationship studies within the flavonolignan class.

In Vitro CYP-Mediated Drug-Drug Interaction Screening

The quantitative CYP inhibition profile of isosilybin A—including CYP2C8 IC50 of 4.16 μg/mL [5], CYP2C9 IC50 >100 μM [6], and CYP3A4 induction inhibition IC50 of 74 μM [7]—makes it a well-characterized reference compound for herb-drug interaction screening panels. Its weak CYP2C9 inhibition relative to silybin B (8.2 μM) [6] is particularly useful when low CYP2C9 liability is required.

NRF2/ARE Pathway Activation and Oxidative Stress Research

Isosilybin A's confirmed activation of the NRF2/ARE signaling pathway, demonstrated through ROS reduction, NRF2 nuclear translocation, and siRNA knockdown validation in HT-22 cells [8], supports its use in oxidative stress and neuroprotection research. This pathway-specific activity differentiates it from other silymarin constituents that act via distinct mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isosilybin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.